molecular formula C6H8N2O3 B1321390 Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate CAS No. 40019-21-4

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

Cat. No. B1321390
CAS RN: 40019-21-4
M. Wt: 156.14 g/mol
InChI Key: YPNCRQZLESKCGY-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate is a compound that is structurally related to a variety of heterocyclic compounds synthesized for various applications, including biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds synthesized in these studies offer insights into the chemical behavior and potential applications of similar oxadiazole derivatives.

Synthesis Analysis

The synthesis of related compounds often involves regioselective acylation and alkylation reactions, as seen in the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates, which are synthesized via highly regioselective reactions . Another related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, is synthesized through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods highlight the versatility of synthetic approaches that can be applied to the synthesis of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as X-ray crystallography . The crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, for example, is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These techniques would similarly be applicable to determine the molecular structure of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes cyclocondensation reactions, as seen with ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, which undergoes selective cyclocondensation with 1,3-dicarbonyl compounds . Additionally, the use of ethyl imidazole-1-carboxylate as a carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones demonstrates the potential for novel reactions in the synthesis of oxadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various spectroscopic and crystallographic techniques. Density functional theory (DFT) calculations are used to predict and compare geometric parameters, vibrational assignments, and chemical shifts, which are found to be in good agreement with experimental data . Theoretical calculations such as HOMO/LUMO, MEP, and Mulliken population analysis provide further insights into the electronic properties of these molecules . These methods would be essential for a comprehensive analysis of the physical and chemical properties of ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthesis of Derivatives for Medicinal Use : A study discussed the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including ethyl esters like 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. These compounds were prepared for potential medicinal applications, with one derivative showing antihypertensive activity in rats (Santilli & Morris, 1979).

  • Versatile Building Blocks in Medicinal Chemistry : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a related compound, has been identified as a versatile building block in medicinal chemistry. This compound facilitates the formation of biologically relevant molecules (Jakopin, 2018).

  • Antimicrobial Assessment : Ethyl 1-aminotetrazole-5-carboxylate, closely related to the compound , was used to synthesize various heterocyclic compounds with potential antimicrobial properties (Taha & El-Badry, 2010).

properties

IUPAC Name

ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-10-6(9)5-7-4(2)8-11-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNCRQZLESKCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615033
Record name Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate

CAS RN

40019-21-4
Record name Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HR Hoveyda, GL Fraser, MO Roy… - Journal of Medicinal …, 2015 - ACS Publications
Neurokinin-3 receptor (NK 3 R) has recently emerged as important in modulating the tonic pulsatile gonadotropin-releasing hormone (GnRH) release. We therefore decided to explore …
Number of citations: 28 pubs.acs.org

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